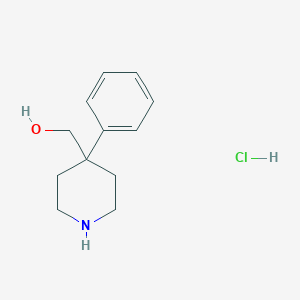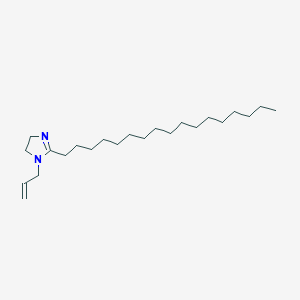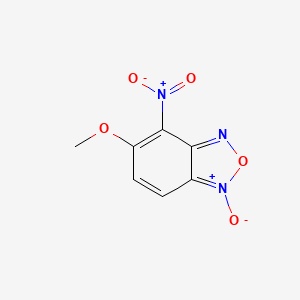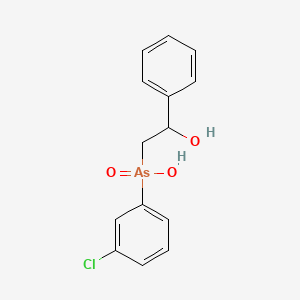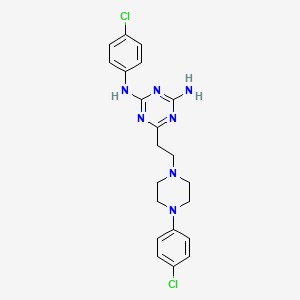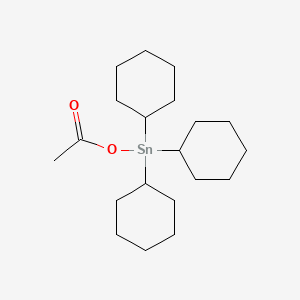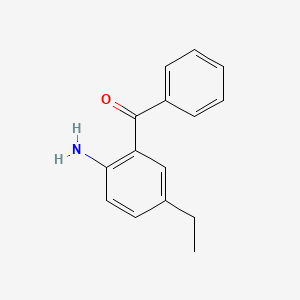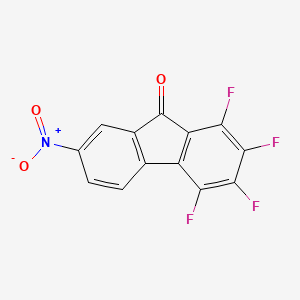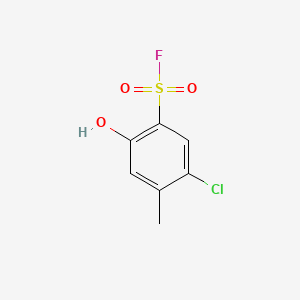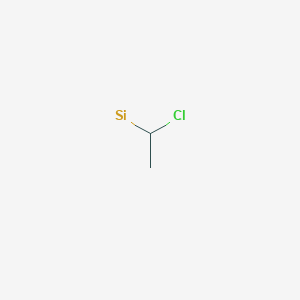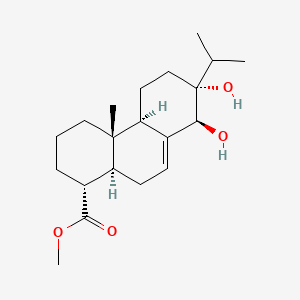
Tetradecane, 1-(chloromethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecane, 1-(chloromethoxy)- is an organic compound with the molecular formula C14H29ClO. It is a derivative of tetradecane, where one hydrogen atom is replaced by a chloromethoxy group. This compound is primarily used in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecane, 1-(chloromethoxy)- typically involves the chlorination of tetradecane followed by the introduction of a methoxy group. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the selective substitution of the hydrogen atom with a chloromethoxy group.
Industrial Production Methods
In industrial settings, the production of Tetradecane, 1-(chloromethoxy)- is carried out in large reactors where tetradecane is treated with chlorinating agents such as thionyl chloride or phosphorus trichloride, followed by methoxylation using methanol in the presence of a base like sodium methoxide. The process is optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tetradecane, 1-(chloromethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or acids.
Reduction Reactions: The chloromethoxy group can be reduced to a hydroxyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of ethers or other substituted derivatives.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Tetradecane, 1-(chloromethoxy)- is used in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: In the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Tetradecane, 1-(chloromethoxy)- involves its interaction with nucleophiles and electrophiles in chemical reactions. The chloromethoxy group acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different functional groups.
Comparison with Similar Compounds
Similar Compounds
Tetradecane: A hydrocarbon with the formula C14H30, used as a reference compound.
1-Chlorotetradecane: A chlorinated derivative of tetradecane, similar in structure but lacks the methoxy group.
Methoxytetradecane: A derivative with a methoxy group but without the chlorine atom.
Uniqueness
Tetradecane, 1-(chloromethoxy)- is unique due to the presence of both chloromethoxy and tetradecane moieties, which impart distinct chemical reactivity and properties. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
13497-62-6 |
|---|---|
Molecular Formula |
C15H31ClO |
Molecular Weight |
262.86 g/mol |
IUPAC Name |
1-(chloromethoxy)tetradecane |
InChI |
InChI=1S/C15H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16/h2-15H2,1H3 |
InChI Key |
PTOOAZHYZWUQSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


